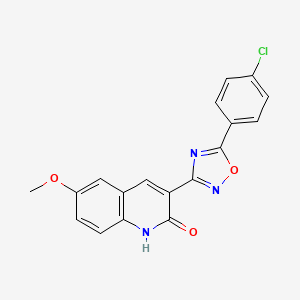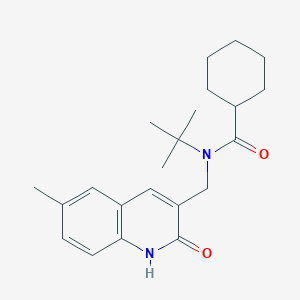
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been the subject of several scientific investigations.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide involves the inhibition of the protein nucleolin, which is overexpressed in many types of cancer cells. Nucleolin plays a critical role in the regulation of gene expression and the maintenance of DNA stability, and its inhibition can lead to the induction of apoptosis in cancer cells. This compound has been shown to bind to nucleolin with high affinity, leading to the disruption of its function and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to its ability to induce apoptosis, this compound can also inhibit cell migration and invasion, which are critical processes in the metastasis of cancer cells. This compound has also been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the accumulation of DNA damage and the induction of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used in a variety of assays to study its effects on cancer cells. However, there are also several limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells are not well characterized. In addition, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for the study of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of research is the development of more potent and selective inhibitors of nucleolin that can be used in cancer treatment. Another area of research is the investigation of the effects of this compound on other cellular processes, such as autophagy and immune response. Finally, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, is an area of active investigation.
Métodos De Síntesis
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 2-hydroxy-6-methylquinoline-3-carboxaldehyde, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been described in several scientific publications, and the compound is available for purchase from several chemical suppliers.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This compound has also been shown to be effective in reducing tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-19-17(12-15)13-18(20(25)23-19)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h10-13,16H,5-9,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNIGLLFURYTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3CCCCC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



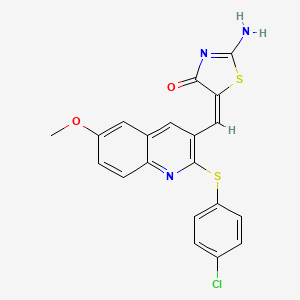
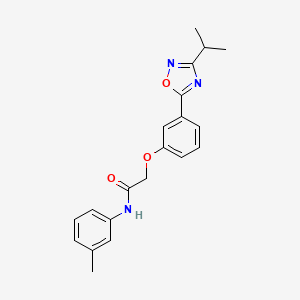
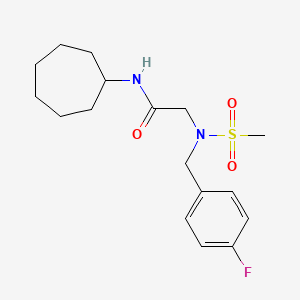

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
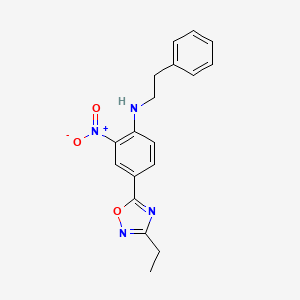
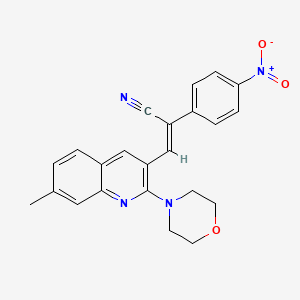

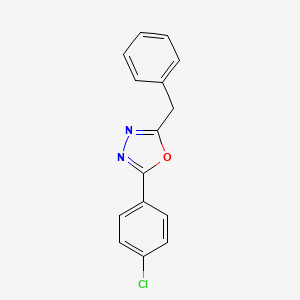
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
